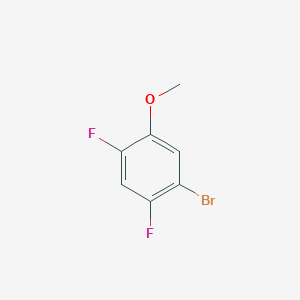

1-Bromo-2,4-difluoro-5-methoxybenzene

Description

Significance of Fluorine and Methoxy (B1213986) Substituents in Aromatic Systems

The incorporation of fluorine and methoxy groups into aromatic systems has profound effects on the molecule's physical, chemical, and biological properties. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. When substituted onto a benzene (B151609) ring, each fluorine atom introduces a new π-orbital that is lower in energy than the original aromatic orbitals, which can enhance the stability of the ring. nih.govacs.org This increased stability can translate to higher thermal and chemical resistance in molecules containing fluorinated aromatic moieties. nih.govacs.org Furthermore, the introduction of fluorine can significantly alter the acidity and basicity of nearby functional groups and influence non-covalent interactions, which is of particular importance in the design of bioactive compounds. rsc.org

The methoxy group (-OCH3), in contrast, is generally considered an electron-donating group through resonance, while also exerting a moderate inductive electron-withdrawing effect. The net effect is typically activation of the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The presence of a methoxy group can also influence the conformation and solubility of a molecule. The interplay between the strong electron-withdrawing nature of fluorine and the electron-donating character of the methoxy group in a compound like 1-Bromo-2,4-difluoro-5-methoxybenzene creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential applications.

Strategic Role of Bromine in Aromatic Functionalization and Derivatization

Bromine's role in aromatic functionalization is pivotal due to its ability to serve as a versatile synthetic handle. Aryl bromides are common precursors in a multitude of synthetic transformations. nih.gov They are frequently employed in the formation of organometallic reagents, such as Grignard reagents and organolithium compounds, which are powerful nucleophiles for carbon-carbon bond formation. nih.govwikipedia.org

Moreover, aryl bromides are key substrates in a variety of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler precursors. The C-Br bond is sufficiently reactive to participate in these reactions while being stable enough to be carried through multi-step synthetic sequences. The most common method for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic bromination. nih.gov

Overview of Research Trajectories for this compound

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the known applications of similarly substituted aromatic compounds. As a polyfunctionalized aromatic molecule, its primary role is likely that of a key building block or intermediate in the synthesis of more complex, high-value molecules.

The combination of fluoro, methoxy, and bromo substituents makes it a valuable precursor in the synthesis of potential pharmaceuticals and agrochemicals. For instance, related halogenated and fluorinated benzene derivatives are utilized as intermediates in the synthesis of antiviral drugs, anti-inflammatory agents, and herbicides. nbinno.com The bromine atom can be readily converted through cross-coupling reactions to introduce a variety of other substituents, while the fluorine and methoxy groups modulate the properties of the final product. Research involving this compound would likely focus on its use in multi-step syntheses to create novel compounds with desirable biological or material properties.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C7H5BrF2O |

| Molecular Weight | 223.01 g/mol |

| CAS Number | 136566-02-0 |

| Appearance | White to off-white solid |

| Melting Point | 45-49 °C |

Properties

IUPAC Name |

1-bromo-2,4-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHGZDMSUZUOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Bromo 2,4 Difluoro 5 Methoxybenzene

Precursor-Based Synthetic Routes

Electrophilic Aromatic Substitution Strategies for Bromine Introduction

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. wku.edu In the context of synthesizing 1-Bromo-2,4-difluoro-5-methoxybenzene, this strategy would involve the bromination of a difluoro-methoxybenzene precursor. The success of this approach hinges on the directing effects of the fluorine and methoxy (B1213986) substituents already present on the ring.

The position of an incoming electrophile, such as bromine, is determined by the electronic effects of the substituents on the aromatic ring. These substituents can either activate or deactivate the ring towards substitution and direct the electrophile to specific positions (ortho, meta, or para).

The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the ring through resonance (a π-donor effect). nih.gov This effect outweighs its inductive electron-withdrawal, and it strongly directs incoming electrophiles to the ortho and para positions. rsc.org Fluorine, on the other hand, is a deactivating group because its strong electronegativity withdraws electron density from the ring inductively. However, like the methoxy group, it possesses lone pairs of electrons that can be donated through resonance, making it an ortho-, para-director. youtube.compressbooks.pub

In a polysubstituted benzene (B151609) containing both methoxy and fluoro groups, the powerful activating and directing effect of the methoxy group typically dominates the regiochemical outcome. pressbooks.pub For example, in the bromination of arenes with an activating substituent, the reaction is often highly para-selective. If the para position is blocked, substitution occurs at an ortho position. nih.gov

A plausible precursor for the synthesis of this compound via this route would be 1,3-difluoro-5-methoxybenzene. In this molecule:

The methoxy group at C5 directs incoming electrophiles to its ortho positions (C4, C6) and its para position (C2).

The fluorine atoms at C1 and C3 also direct ortho and para relative to themselves.

The concerted directing effect of all three substituents strongly activates positions 2, 4, and 6 for electrophilic attack. The specific isomer formed would depend on a combination of these electronic factors and steric hindrance.

| Substituent | Effect on Reactivity | Directing Influence | Primary Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Resonance Donation (π-donor) |

| -F (Fluoro) | Deactivating | Ortho, Para | Inductive Withdrawal |

| -Br (Bromo) | Deactivating | Ortho, Para | Inductive Withdrawal |

The mechanism of electrophilic aromatic bromination proceeds via a two-step addition-elimination pathway. khanacademy.orglibretexts.org

Formation of the Electrophile : Aromatic rings are significantly stabilized by their aromaticity and are less reactive towards electrophiles than alkenes. libretexts.org Therefore, a catalyst, typically a Lewis acid such as iron(III) bromide (FeBr₃), is required to activate the bromine molecule. The catalyst polarizes the Br-Br bond, creating a potent electrophile, Br⁺, which is present as a complex (e.g., [Br-Br-FeBr₃]). libretexts.orglibretexts.org

Nucleophilic Attack and Formation of the Arenium Ion : The π-electron system of the substituted benzene ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wku.edulibretexts.org The stability of this intermediate is the key to regioselectivity. The positive charge in the arenium ion is delocalized across the ring. When the electrophile adds to a position ortho or para to a methoxy group, one of the resonance structures allows the positive charge to be delocalized onto the oxygen atom, which is particularly stabilizing. nih.govrsc.org This is why activating, electron-donating groups direct ortho and para.

Deprotonation and Restoration of Aromaticity : In the final, fast step, a base (such as FeBr₄⁻) removes a proton from the carbon atom that formed the bond with the bromine. This restores the stable aromatic π-system and yields the final brominated product. khanacademy.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways for Methoxy Incorporation

An alternative and highly effective strategy for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves introducing the methoxy group by displacing a leaving group, typically a halogen, from a highly electron-deficient aromatic ring. libretexts.org A suitable precursor for this route would be 1-bromo-2,4,5-trifluorobenzene (B152817).

The SNAr mechanism is fundamentally different from the SN1 and SN2 reactions of alkyl halides. libretexts.org It is an addition-elimination process that requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org

The mechanism proceeds in two steps:

Nucleophilic Addition : The nucleophile, in this case, the methoxide (B1231860) ion (CH₃O⁻), attacks the electron-poor carbon atom bearing the leaving group (a fluorine atom in the proposed precursor, 1-bromo-2,4,5-trifluorobenzene). This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.org The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing substituents, which stabilizes the complex. libretexts.org

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion, F⁻). This second step is typically fast. libretexts.org

In the precursor 1-bromo-2,4,5-trifluorobenzene, the fluorine atoms act as both the necessary electron-withdrawing groups to activate the ring and as potential leaving groups. The methoxide ion would preferentially attack the carbon at position C5, which is para to the bromine atom and ortho to the fluorine at C4, leading to the desired product.

| Substituent | Activating Strength | Stabilization Mechanism |

|---|---|---|

| -NO₂ (Nitro) | Very Strong | Resonance and Induction |

| -CN (Cyano) | Strong | Resonance and Induction |

| -F (Fluoro) | Moderate to Strong | Strong Induction |

| -Br (Bromo) | Moderate | Induction |

Fluorine atoms play a critical and somewhat counterintuitive role in SNAr reactions. While fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, in SNAr reactions, fluoro-substituted arenes are often more reactive than their chloro-, bromo-, or iodo- counterparts. stackexchange.comlibretexts.orgebyu.edu.tr

The leaving group ability in SNAr reactions generally follows the order F > Cl > Br > I. libretexts.org The C-F bond cleavage occurs in the second, fast, non-rate-determining step, so the high strength of the C-F bond has a minimal impact on the reaction kinetics. stackexchange.commasterorganicchemistry.com Therefore, the presence of multiple fluorine atoms, as in 1-bromo-2,4,5-trifluorobenzene, makes the ring highly susceptible to nucleophilic attack by a methoxide ion, rendering this a highly viable pathway for the synthesis of this compound. researchgate.net

Halogen-Exchange Reactions for Selective Bromination

Halogen-exchange reactions, such as the Finkelstein reaction, represent a powerful tool for the selective introduction of bromine onto an aromatic ring. wikipedia.org In the context of synthesizing this compound, a plausible, though not explicitly documented, approach would involve the conversion of a precursor bearing a different halogen, such as iodine or chlorine, at the desired position. These reactions are typically driven to completion by the precipitation of the resulting alkali metal halide in a suitable solvent. wikipedia.org The reactivity of aryl halides in such exchanges generally follows the trend I > Br > Cl > F. While direct fluorine-to-bromine exchange on an aromatic ring is challenging, the synthesis of other brominated fluoroaromatics has been achieved through various catalyzed halogen exchange processes. nih.gov

Sequential Functionalization Approaches for Multisubstituted Aromatic Scaffolds

The synthesis of highly substituted benzenes like this compound often relies on sequential functionalization strategies. This approach involves the stepwise introduction of functional groups, taking into account the directing effects of the substituents already present on the aromatic ring. For instance, a synthetic route could commence with a difluorinated methoxybenzene derivative, followed by a regioselective bromination step. The directing effects of the fluorine and methoxy groups are crucial in determining the position of the incoming bromine atom. The synthesis of a similar compound, 2-bromo-1,3-difluoro-4-methoxybenzene, has been reported starting from 1,3-difluorophenol. This involves an initial bromination followed by O-methylation, highlighting a sequential functionalization approach. Such multi-step sequences allow for precise control over the substitution pattern of the final product. nih.gov

Advanced Synthetic Transformations

Beyond classical synthetic methods, the preparation and further functionalization of this compound can be accomplished using a range of advanced synthetic transformations. These techniques offer enhanced selectivity and efficiency in modifying the aromatic scaffold.

Organometallic Mediated Synthesis: Lithiation and Transmetalation Strategies

Organometallic intermediates, particularly organolithium species, are pivotal in the regioselective functionalization of aromatic compounds.

Directed ortho-metalation (DoM) is a powerful technique for the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). organic-chemistry.org The methoxy group is a well-established DMG, capable of directing a strong lithium base, such as n-butyllithium, to deprotonate the adjacent ortho-position. baranlab.orguwindsor.ca In the context of a fluorinated and methoxylated arene, the interplay between the directing effects of the methoxy group and the acidifying effect of the fluorine atoms can influence the site of lithiation. researchgate.net This strategy allows for the introduction of an electrophile at a specific position, which could be a bromine atom, thereby constructing the desired this compound skeleton. The choice of the lithium base and reaction conditions is critical to achieve the desired regioselectivity. baranlab.org

| Directing Group | Relative Directing Ability |

| -CONR₂ | Strong |

| -OMe | Moderate |

| -F | Moderate |

The bromine atom in this compound is susceptible to halogen-lithium exchange upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium. harvard.edu This reaction is typically very fast, even at low temperatures, and results in the formation of a highly reactive aryllithium intermediate. nih.gov This lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the original position of the bromine atom. The rate of halogen-lithium exchange is generally faster for heavier halogens (I > Br > Cl). nih.gov This method provides a versatile platform for the further derivatization of the this compound scaffold.

| Organolithium Reagent | Typical Reaction Conditions |

| n-Butyllithium | THF or Et₂O, -78 °C |

| t-Butyllithium | THF or Et₂O, -78 °C |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Substituent

The bromine substituent in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netrsc.org This methodology is widely used for the formation of biaryl compounds.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful tool for the construction of complex olefinic structures.

Sonogashira Coupling: This reaction enables the coupling of the aryl bromide with a terminal alkyne, providing access to aryl-substituted alkynes. organic-chemistry.orgwikipedia.orglibretexts.org

These palladium-catalyzed reactions are characterized by their high functional group tolerance and broad substrate scope, making them invaluable for the elaboration of the this compound core into more complex molecular architectures.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent | C-C (Aryl-Aryl) |

| Heck | Alkene | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) |

Continuous Flow Chemistry Applications in Aromatic Halogenation and Functionalization

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.orgscispace.com Aromatic halogenation and functionalization, which are fundamental transformations in the synthesis of pharmaceuticals and fine chemicals, are prime candidates for adaptation to continuous flow systems. researchgate.net The preparation of polysubstituted aromatic compounds like this compound can be envisaged to benefit greatly from this technology, enhancing safety, efficiency, and scalability. nih.govmdpi.com

Continuous flow reactors, typically microreactors, offer superior heat and mass transfer compared to batch reactors. researchgate.net This is due to their high surface-area-to-volume ratio, which allows for rapid dissipation of heat, preventing the formation of hot spots and subsequent side reactions. rsc.org This enhanced control is crucial for electrophilic aromatic brominations, which are often fast and highly exothermic. scispace.com Furthermore, the precise control over residence time, temperature, and stoichiometry in a continuous flow setup allows for the optimization of reaction conditions to maximize yield and selectivity, minimizing the formation of impurities. researchgate.net

The use of hazardous reagents such as molecular bromine is made significantly safer in continuous flow systems. mdpi.com In a closed-loop system, the inventory of the hazardous material at any given time is very small, minimizing the risk of exposure in case of a leak. rsc.org Additionally, reagents can be generated in situ and consumed immediately, eliminating the need for storage of unstable or dangerous chemicals. mdpi.com

A relevant case study that demonstrates the potential for the continuous flow synthesis of halogenated aromatic compounds is the preparation of 1-bromo-2,4,5-trifluorobenzene. researchgate.netdeepdyve.com This process utilizes a microreactor for the bromination of 1,2,4-trifluorobenzene (B1293510) with molecular bromine, using iron bromide (FeBr₃) as a catalyst, which is generated in situ from the reaction of bromine with iron. researchgate.netdeepdyve.com The procedure is efficient, with the product being obtained in high yields within minutes. researchgate.netdeepdyve.com

The table below summarizes the key parameters and results from the continuous flow synthesis of 1-bromo-2,4,5-trifluorobenzene, a compound structurally analogous to this compound.

| Parameter | Value |

|---|---|

| Starting Material | 1,2,4-Trifluorobenzene |

| Reagent | Bromine (Br₂) |

| Catalyst | FeBr₃ (generated in situ from Fe) |

| Reactor Type | Microreactor |

| Residence Time | Minutes |

| Yield | High |

The principles demonstrated in the synthesis of 1-bromo-2,4,5-trifluorobenzene are directly applicable to the synthesis of this compound. The methoxy group in the target molecule is an activating group, which would likely increase the reaction rate of the electrophilic bromination compared to the trifluorinated analogue. msu.edu This heightened reactivity makes the enhanced temperature control of a continuous flow system even more critical to prevent over-bromination or other side reactions. rsc.org

Furthermore, photochemical brominations, which can offer alternative selectivities, are particularly well-suited for continuous flow setups. rsc.org The small dimensions of microreactors allow for uniform irradiation of the reaction mixture, leading to more efficient and selective reactions. rsc.org The continuous flow photochemical generation of p-methoxybenzyl bromide from p-methoxytoluene is a pertinent example, showcasing the compatibility of electron-rich aromatic substrates with flow photochemistry. rsc.orgresearchgate.net This methodology could be adapted for the bromination of the target molecule, potentially offering a milder and more selective route.

Chemical Reactivity and Mechanistic Aspects of 1 Bromo 2,4 Difluoro 5 Methoxybenzene

Reactivity Towards Electrophilic Reagents

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions are heavily influenced by the electronic nature of the substituents on the aromatic ring.

Substituent Effects on Electrophilic Aromatic Substitution Regiochemistry

The directing effects of the substituents on the benzene ring of 1-Bromo-2,4-difluoro-5-methoxybenzene determine the position of incoming electrophiles. The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the bromine and fluorine atoms are deactivating groups due to their inductive electron withdrawal, yet they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the positions ortho and para to the strongly activating methoxy group are positions 4 and 6. Position 4 is already substituted with a fluorine atom. Therefore, the primary site for electrophilic attack is predicted to be position 6, which is ortho to the methoxy group and meta to the bromine and one of the fluorine atoms. The combined directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OCH3 | 5 | Activating (Resonance) | ortho, para |

| -Br | 1 | Deactivating (Inductive) | ortho, para |

| -F | 2, 4 | Deactivating (Inductive) | ortho, para |

The strong activating and directing effect of the methoxy group is generally the dominant factor in determining the regiochemical outcome of electrophilic aromatic substitution reactions.

Investigations into Electrophilic Aromatic Bromination Mechanisms

The mechanism of electrophilic aromatic bromination typically involves the generation of a strong electrophile, often by activating molecular bromine with a Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring. mdpi.com The reaction proceeds through a two-step addition-elimination mechanism.

In the first step, the electrophile attacks the π-system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mdpi.com The stability of this intermediate is a key factor in determining the reaction rate. The positive charge in the arenium ion is delocalized across the ring, and activating groups like the methoxy group can further stabilize this charge through resonance.

The second step involves the removal of a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the brominated product. mdpi.com Given the directing effects discussed previously, the bromination of this compound would be expected to yield 1,6-dibromo-2,4-difluoro-5-methoxybenzene as the major product.

Reactivity Towards Nucleophilic Reagents

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for substituted benzene rings, particularly those bearing electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr) at Bromine and Fluorine Centers

In contrast to electrophilic substitution, SNAr reactions are facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.org Halogens can act as leaving groups in SNAr reactions. An interesting aspect of SNAr is the "element effect," where fluoride (B91410), despite being a poor leaving group in aliphatic nucleophilic substitution, is often a better leaving group than other halogens in SNAr reactions. nih.govyoutube.com This is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

For this compound, there are three potential leaving groups for an SNAr reaction: the bromine atom at C1 and the fluorine atoms at C2 and C4. The presence of the other electron-withdrawing halogens on the ring activates it towards nucleophilic attack. The relative reactivity of these positions will depend on a combination of electronic and steric factors.

Steric and Electronic Factors Governing SNAr Reactivity

The rate of SNAr reactions is influenced by both steric and electronic factors. Electronically, the presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer complex intermediate that is formed during the reaction. libretexts.org

In this compound, the fluorine at C4 is para to the bromine at C1, and the fluorine at C2 is ortho to the bromine at C1. This arrangement suggests that the bromine at C1 could be a viable leaving group. Similarly, the fluorine at C2 is ortho to the bromine and meta to the other fluorine, while the fluorine at C4 is para to the bromine and meta to the other fluorine. The methoxy group, being an electron-donating group, would generally disfavor SNAr reactions, especially at positions ortho and para to it.

Steric hindrance can also play a role. A bulky nucleophile may have difficulty approaching a sterically hindered carbon atom. The relative accessibility of the C1, C2, and C4 positions will therefore also influence the site of nucleophilic attack. It is often observed that fluorine is the preferred leaving group in SNAr reactions of polyhalogenated aromatic compounds. nih.gov

Organometallic Reactivity

The bromine atom in this compound provides a handle for organometallic reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One common reaction is the formation of an organolithium or Grignard reagent through halogen-metal exchange. Treatment of this compound with an organolithium reagent like n-butyllithium would be expected to result in the selective exchange of the bromine atom, as the C-Br bond is generally more reactive in this process than the C-F bond. psu.educore.ac.uk This would generate 2,4-difluoro-5-methoxyphenyllithium, a versatile intermediate that can react with a wide range of electrophiles.

The resulting organometallic species can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netrsc.org For instance, the aryllithium or Grignard reagent derived from this compound could be coupled with a boronic acid or its ester in the presence of a palladium catalyst to form a biaryl compound. This type of reaction is widely used in the synthesis of complex organic molecules.

| Reaction Type | Reagent | Expected Product |

| Lithium-Halogen Exchange | n-Butyllithium | 2,4-Difluoro-5-methoxyphenyllithium |

| Grignard Formation | Magnesium | 2,4-Difluoro-5-methoxyphenylmagnesium bromide |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 2,4-Difluoro-5-methoxybiphenyl derivative |

Reactivity in Cross-Coupling Methodologies

This compound serves as a versatile substrate in various palladium-catalyzed cross-coupling reactions. The presence of a carbon-bromine bond, which is susceptible to oxidative addition to a low-valent palladium catalyst, is the key to its reactivity. The electronic nature of the aromatic ring, influenced by two electron-withdrawing fluorine atoms and one electron-donating methoxy group, modulates the efficiency and outcome of these coupling processes. While specific studies on this exact molecule are not extensively detailed, its reactivity can be inferred from well-established methodologies like the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, which are widely applied to substituted aryl bromides. organic-chemistry.orgrsc.orgbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound. This compound is expected to readily participate in Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters. A palladium catalyst, typically with a phosphine (B1218219) ligand, and a base are required to facilitate the catalytic cycle. The reaction is generally tolerant of a wide range of functional groups. For instance, similar substrates like 1-bromo-4-methoxybenzene undergo efficient coupling with phenylboronic acid to yield the corresponding biaryl product. rsc.orgresearchgate.net

Mizoroki-Heck Reaction: This methodology facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.org The reaction of this compound with activated alkenes in the presence of a palladium catalyst and a base would yield substituted styrenic compounds. researchgate.netnih.gov The regioselectivity and stereoselectivity of the Heck reaction are well-documented, typically favoring the formation of the E-isomer. organic-chemistry.org

Buchwald-Hartwig Amination: This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. beilstein-journals.orgchemrxiv.org The reaction is pivotal for synthesizing arylamines. This compound can be coupled with a diverse range of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand (e.g., XantPhos or RuPhos), and a base. chemrxiv.orgresearchgate.net The reaction conditions can often be tuned to accommodate sensitive functional groups on either coupling partner. beilstein-journals.org

Table 1: Representative Conditions for Cross-Coupling Reactions with Analogous Aryl Bromides

| Reaction | Aryl Bromide Example | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | Methanol | 98% | rsc.org |

| Mizoroki-Heck | Aryl Bromides | Fluorous Alkenes | Pd(OAc)₂ (4-5 mol%) / n-Bu₄N⁺Br⁻ | NaOAc | DMF/THF | Avg. 78% | researchgate.net |

| Buchwald-Hartwig | 4-Bromoacetophenone | Amide Nucleophiles | [Pd(Cinamyl)Cl]₂ / DavePhos | DBU | Toluene | 79% | chemrxiv.org |

| Buchwald-Hartwig | 2-Bromo-13α-estrone 3-methyl ether | Aniline (B41778) | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | Good to Excellent | beilstein-journals.org |

Reactions Involving Aryl Anions Derived from Halogen-Metal Exchange

The carbon-bromine bond in this compound is amenable to halogen-metal exchange, a powerful transformation for generating a nucleophilic aryl anion. This reaction is typically performed at low temperatures (e.g., -78 °C to -100 °C) using organolithium reagents such as n-butyllithium or tert-butyllithium. tcnj.edu The exchange process results in the formation of a 2,4-difluoro-5-methoxyphenyllithium species. The presence of the adjacent fluorine and methoxy groups can influence the stability and reactivity of this organometallic intermediate.

The resulting aryl anion is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence—halogen-metal exchange followed by electrophilic quench—provides access to a variety of substituted benzene derivatives that might be difficult to synthesize through other routes. The chemoselectivity of these reactions is crucial, as the highly reactive organolithium intermediate must be formed and reacted without undesirable side reactions. tcnj.edu For example, studies on bromoaryl-substituted β-lactams have shown that halogen-metal exchange can proceed successfully at low temperatures without affecting other electrophilic sites in the molecule. tcnj.edu Similarly, the lithiation of 1-bromo-2,4-difluorobenzene (B57218) occurs selectively to enable further functionalization. sigmaaldrich.com

Table 2: Potential Functionalizations via Halogen-Metal Exchange

| Electrophile | Reagent Example | Resulting Functional Group | Product Type |

|---|---|---|---|

| Proton Source | H₂O | -H | 1,3-Difluoro-4-methoxybenzene |

| Carbon Dioxide | CO₂ (gas) | -COOH | 2,4-Difluoro-5-methoxybenzoic acid |

| Aldehydes/Ketones | Benzaldehyde | -CH(OH)Ph | (2,4-Difluoro-5-methoxyphenyl)phenylmethanol |

| Amides | Dimethylformamide (DMF) | -CHO | 2,4-Difluoro-5-methoxybenzaldehyde |

| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ | 1,3-Difluoro-4-methoxy-5-methylbenzene |

Oxidation and Reduction Pathways

Transformations of the Aromatic Ring System

The aromatic ring of this compound is relatively stable due to its aromaticity. Significant transformations of the ring system require specific and often forcing reaction conditions.

Oxidation: Aromatic rings are generally resistant to oxidation. Under harsh oxidative conditions (e.g., with ozone or potassium permanganate (B83412) under vigorous conditions), the ring can undergo cleavage, but this is typically a low-yielding and unselective process. The electron-donating methoxy group slightly activates the ring towards electrophilic attack, but the strong deactivating and electron-withdrawing effects of the two fluorine atoms and the bromine atom impart significant stability against oxidative degradation.

Reduction: The reduction of the benzene ring is more feasible under specific conditions. A Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, could potentially reduce the aromatic ring. In this reaction, the ring acts as an electron acceptor. The regiochemical outcome is dictated by the electronic properties of the substituents. Electron-withdrawing groups (fluorine) stabilize the intermediate radical anion and direct the protonation steps, typically leading to a 1,4-diene product where the electron-withdrawing groups are on the sp²-hybridized carbons.

Reductive and Oxidative Manipulations of Functional Groups

The functional groups attached to the benzene ring offer more selective handles for redox transformations compared to the ring itself.

Reductive Manipulations: The most common reductive transformation for this molecule is the selective removal of the bromine atom. This hydrodebromination can be achieved through catalytic hydrogenation, typically using a palladium on carbon catalyst (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). This process would yield 1,3-difluoro-2-methoxybenzene. The carbon-fluorine bonds are significantly stronger and are not typically cleaved under these conditions.

Oxidative Manipulations: The methoxy group is the most likely site for oxidative transformation. Cleavage of the methyl-oxygen bond to yield the corresponding phenol (B47542) (2-bromo-4,6-difluorophenol) is a standard transformation for aryl methyl ethers. This is often achieved not by direct oxidation but by using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). These reagents facilitate the cleavage of the ether bond, which is formally an oxidative demethylation of the substrate.

Table 3: Summary of Potential Redox Manipulations

| Transformation | Reaction Type | Typical Reagents | Expected Major Product |

|---|---|---|---|

| Aromatic Ring Reduction | Reduction | Na or Li, NH₃ (l), EtOH | Substituted 1,4-cyclohexadiene |

| Debromination | Reduction | H₂, Pd/C | 1,3-Difluoro-2-methoxybenzene |

| Demethylation | Oxidation (formal) | BBr₃ or HBr | 2-Bromo-4,6-difluorophenol |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 1-Bromo-2,4-difluoro-5-methoxybenzene. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, detailed information about the molecular framework can be obtained.

Carbon (¹³C) NMR for Aromatic and Methoxy (B1213986) Carbon Environments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be shifted downfield. The carbon attached to the bromine atom (C-1) will also be influenced, as will the carbon bonded to the methoxy group (C-5). The presence of these varied substituents removes the symmetry of the benzene (B151609) ring, making all six aromatic carbons chemically non-equivalent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | ~110 - 115 | d |

| C-2 | ~155 - 160 | dd |

| C-3 | ~115 - 120 | d |

| C-4 | ~150 - 155 | dd |

| C-5 | ~145 - 150 | d |

| C-6 | ~120 - 125 | d |

| -OCH₃ | ~56 | s |

Fluorine (¹⁹F) NMR for Fluorine Chemical Environment Characterization

¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org In this compound, the two fluorine atoms are in different chemical environments and are therefore expected to show two distinct signals.

The fluorine at C-2 is ortho to a bromine atom and a methoxy group (via the ring), while the fluorine at C-4 is ortho to a methoxy group and para to the bromine. These different neighboring groups will result in different chemical shifts. Furthermore, the two fluorine nuclei will couple to each other, resulting in each signal appearing as a doublet. Additional smaller couplings to the aromatic protons are also expected. The wide chemical shift range in ¹⁹F NMR allows for clear resolution of these signals. wikipedia.org

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F at C-2 | -110 to -120 | dd |

| F at C-4 | -125 to -135 | dd |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure.

Elucidation of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrations of its functional groups and the benzene ring. Key vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The methoxy group's C-H bonds will have symmetric and asymmetric stretching vibrations, usually found between 2850 and 3000 cm⁻¹.

C=C Aromatic Ring Stretching: These vibrations occur in the 1400-1600 cm⁻¹ range and are characteristic of the benzene ring.

C-O Stretching: The stretching vibration of the aryl-ether linkage of the methoxy group is expected around 1200-1250 cm⁻¹.

C-F Stretching: Strong absorption bands due to the C-F bonds are typically found in the 1100-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict these vibrational frequencies and aid in their assignment.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 |

| C=C Ring Stretch | 1400 - 1600 |

| C-O Stretch (Aryl-ether) | 1200 - 1250 |

| C-F Stretch | 1100 - 1300 |

| C-Br Stretch | 500 - 650 |

Comparative Analysis with Related Fluorinated and Methoxylated Benzene Derivatives

The vibrational spectrum of this compound can be better understood by comparing it with the spectra of related molecules. For instance, in 2,4-difluoro-1-methoxybenzene, the absence of the bromine atom would lead to the disappearance of the C-Br stretching mode and shifts in the ring deformation modes. isroset.org

Compared to a non-fluorinated analogue like 1-bromo-4-methoxybenzene, the introduction of two fluorine atoms introduces strong C-F stretching bands and significantly alters the electronic distribution in the ring, which in turn affects the frequencies and intensities of the C=C ring stretching vibrations. ijermt.org The strong electron-withdrawing nature of fluorine can lead to a blue shift (higher frequency) of certain ring modes.

Similarly, comparing with 1-bromo-2,4-difluorobenzene (B57218) shows the influence of the methoxy group. chemicalbook.com The methoxy group introduces C-H and C-O stretching and bending vibrations. researchgate.net Its electron-donating character through resonance also modifies the vibrational frequencies of the aromatic ring. This comparative approach allows for a more confident assignment of the observed spectral bands to specific molecular motions.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental formula of this compound, while also providing significant insights into its structural arrangement through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound. nih.govthermofisher.comresearchgate.net This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the calculation of its elemental formula. nih.gov The molecular formula for this compound is C₇H₅BrF₂O. achemblock.comlookchem.com

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. miamioh.edu This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, where the peaks are separated by two m/z units (M and M+2) and have nearly equal intensities. miamioh.edu HRMS can resolve these isotopic peaks and measure their exact masses, confirming the presence of one bromine atom and providing strong evidence for the proposed elemental formula.

Table 1: Theoretical High-Resolution Mass Data for the Molecular Ion of this compound

| Isotopic Composition | Theoretical Exact Mass (Da) |

|---|---|

| C₇H₅⁷⁹BrF₂O | 221.9491 |

Note: Data is calculated based on the exact masses of the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps to elucidate the structure of this compound. The fragmentation process is governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions. For aromatic ethers, common fragmentation pathways include α-cleavage and loss of small neutral molecules. libretexts.org

Upon electron ionization, the molecule loses an electron to form the molecular ion, [C₇H₅BrF₂O]⁺. Subsequent fragmentation is likely to proceed through several key pathways:

Loss of a methyl radical (•CH₃): Cleavage of the O–CH₃ bond is a common fragmentation pathway for methoxybenzenes (anisoles), leading to the formation of a stable phenoxy radical cation. This would result in a fragment ion with a mass loss of 15 Da. youtube.com

Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde, corresponding to a mass loss of 30 Da.

Cleavage of the C–Br bond: The carbon-bromine bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a significant fragment ion. youtube.com

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting ion can lose a molecule of CO, a common fragmentation for phenolic structures.

The presence of these characteristic fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Mass Loss | m/z of Fragment (using ⁷⁹Br) |

|---|---|---|

| [M - •CH₃]⁺ | 15 | 206.9 |

| [M - CH₂O]⁺ | 30 | 191.9 |

| [M - •Br]⁺ | 79 | 144.0 |

X-ray Crystallography for Solid-State Molecular Architecture

While mass spectrometry provides data on individual molecules in the gas phase, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. Although specific crystallographic data for this compound is not widely published, the principles of the technique and data from analogous structures provide a clear indication of the insights that would be gained.

Determination of Molecular Conformation and Crystal Packing

X-ray crystallography would reveal the exact bond lengths, bond angles, and torsion angles within the this compound molecule. nih.gov This allows for a detailed understanding of its conformation. For instance, the planarity of the benzene ring and the orientation of the methoxy group relative to the ring could be precisely determined. Studies on similar substituted benzene derivatives, such as 1,5-Dibromo-2,4-dimethoxybenzene, have shown that the non-hydrogen atoms of the molecule are essentially planar. researchgate.net

Furthermore, this technique elucidates how the molecules pack together in a crystal lattice. This packing is governed by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds (e.g., C–H···O or C–H···F). nih.gov Understanding the crystal packing is crucial as it influences physical properties of the solid material like melting point and solubility.

Validation of Regio- and Stereoisomerism

X-ray crystallography provides an unambiguous method for validating the specific regioisomer of a synthesized compound. nih.gov The synthesis of this compound could potentially yield other isomers, such as 2-Bromo-1,5-difluoro-4-methoxybenzene. Spectroscopic methods like NMR are powerful tools for isomer determination, but X-ray crystallography gives a definitive spatial map of the atoms, confirming the substitution pattern on the benzene ring without ambiguity. nih.govgrowingscience.com By precisely locating the bromine, fluorine, and methoxy substituents relative to each other, the technique validates the "1,2,4,5" substitution pattern. As this compound is achiral, stereoisomerism is not a factor, but for chiral molecules, crystallography is also essential for determining the absolute stereochemistry.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for studying the electronic structure and properties of aromatic compounds. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), offer a balance between computational cost and accuracy for calculating the ground-state properties of molecules like 1-Bromo-2,4-difluoro-5-methoxybenzene isroset.orgresearchgate.net.

A fundamental step in computational analysis is the geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this calculation would determine the precise bond lengths, bond angles, and dihedral angles. The analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) group relative to it.

The electronic structure analysis provides a map of the electron distribution, highlighting the influence of the electron-withdrawing fluorine and bromine atoms and the electron-donating methoxy group. This analysis includes the calculation of atomic charges and the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: The following are representative parameters that would be determined from a DFT calculation; specific values require a dedicated computational study.)

| Parameter | Description | Calculated Value |

|---|---|---|

| C-Br Bond Length | Distance between Carbon-1 and Bromine | ~1.89 Å |

| C-F Bond Length | Distance between Carbon-2/4 and Fluorine | ~1.35 Å |

| C-O Bond Length | Distance between Carbon-5 and Oxygen | ~1.36 Å |

| C-C-C Bond Angle | Angle within the benzene ring | ~120° |

| C-O-C Dihedral Angle | Torsion angle of the methoxy group | Value (°) |

DFT calculations are highly effective in predicting spectroscopic data. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion (e.g., C-H stretching, ring deformation). The assignment of these vibrational modes is often aided by a Total Energy Distribution (TED) analysis isroset.org. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure.

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C), providing another layer of structural verification. The calculated shifts are compared to experimental values to ensure the correct assignment of atomic positions.

Table 2: Example of Predicted Vibrational Frequencies for this compound (Note: This table illustrates the type of data generated; actual frequencies and assignments require specific calculation.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| C-H Stretch | Value | Value | Value |

| C=C Ring Stretch | Value | Value | Value |

| C-F Stretch | Value | Value | Value |

| C-Br Stretch | Value | Value | Value |

| CH₃ Rock | Value | Value | Value |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. The analysis of the HOMO-LUMO gap reveals the potential for intramolecular charge transfer, a process that is fundamental to the molecule's electronic properties isroset.org.

Table 3: Frontier Molecular Orbital Parameters (Note: These parameters are examples of what would be calculated in a typical DFT study.)

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Value |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Value |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Value |

Mechanistic Computational Studies of Reaction Pathways

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. For this compound, this could involve studying mechanisms such as nucleophilic aromatic substitution or the formation of organometallic reagents.

Identifying the transition state (TS)—the highest energy point along a reaction coordinate—is key to understanding reaction kinetics. Computational methods are used to locate and characterize the geometry of the transition state. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the rate of the reaction. For this compound, characterizing the transition states for substitution at different positions on the ring would elucidate the regioselectivity of its reactions.

Prediction of Electronic Properties for Material Science Applications

Theoretical chemistry offers powerful tools to predict the electronic behavior of molecules, providing insights into their potential for various applications, including material science. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate a range of molecular properties that are difficult or time-consuming to determine experimentally. For a molecule like this compound, these predictions could guide its synthesis and application in novel materials.

Non-linear optics is a field with significant implications for technologies like optical data storage, telecommunications, and frequency conversion. The NLO response of a material is fundamentally linked to the polarizability (α) and hyperpolarizability (β) of its constituent molecules.

Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. A higher polarizability generally indicates a more facile electronic response.

Hyperpolarizability (β): This is a measure of the non-linear response of a molecule to a strong electric field, such as that from a laser. Molecules with large hyperpolarizability values are essential for creating materials with significant NLO effects.

Computational studies on analogous aromatic compounds typically involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors using specific DFT functionals and basis sets. The results of these calculations would typically be presented in tables, detailing the individual tensor components and the average values.

For instance, a hypothetical data table for this compound might look like the following, based on the types of data presented in studies of similar molecules:

| Property | Calculated Value (hypothetical) | Units |

| Dipole Moment (µ) | X.XXX | Debye |

| Mean Polarizability (α) | XXX.XX | a.u. |

| First Hyperpolarizability (β) | XXXX.XX | a.u. |

The substituents on the benzene ring—bromine, fluorine, and a methoxy group—would each be expected to influence the electronic distribution and, consequently, the polarizability and hyperpolarizability of this compound. The interplay of the electron-withdrawing nature of the halogens and the electron-donating character of the methoxy group would be a key point of investigation in a detailed computational study.

Applications of 1 Bromo 2,4 Difluoro 5 Methoxybenzene in Academic Research and Organic Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The development of new therapeutic and agrochemical agents often relies on the availability of specialized chemical intermediates that can be elaborated into complex, biologically active structures. 1-Bromo-2,4-difluoro-5-methoxybenzene is a key example of such an intermediate, providing a foundational scaffold for researchers in medicinal and agricultural chemistry.

Development of Fluorinated Aromatic Scaffolds for Medicinal Chemistry Research

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluorinated methoxybenzene core of this compound makes it an attractive starting material for the synthesis of novel fluorinated aromatic scaffolds. These scaffolds are foundational structures upon which diverse functional groups can be added to create libraries of compounds for biological screening.

Research on analogous compounds highlights the importance of the bromo-difluoro-benzene moiety. For instance, the related compound 1-bromo-2,4-difluorobenzene (B57218) is a known intermediate in the synthesis of chiral azole antifungal agents. sigmaaldrich.com The strategic placement of fluorine atoms and a bromine "handle" for further chemical reactions allows for the construction of complex molecules with potential therapeutic value. The methoxy (B1213986) group in this compound adds another layer of functionality, influencing the electronic properties of the aromatic ring and providing an additional site for modification, thus expanding the range of accessible molecular designs for drug discovery programs.

Intermediate in Agrochemical Development for Research Purposes

In the field of agrochemical research, the development of new herbicides, insecticides, and fungicides is crucial for global food security. Halogenated aromatic compounds are a cornerstone of modern agrochemical design. nbinno.com The specific combination of substituents on this compound makes it a valuable intermediate for synthesizing novel crop protection agents for research purposes.

The utility of similar structures is well-documented; for example, 1-bromo-2,3-difluorobenzene (B1273032) is a key intermediate in the synthesis of the herbicide Flumioxazin. nbinno.com The fluorine atoms can increase the biological efficacy and stability of the final product, while the bromine atom serves as a convenient attachment point for building the rest of the agrochemical molecule through cross-coupling reactions. The methoxy group can further modulate the compound's properties, such as its solubility and interaction with biological targets. Researchers can utilize this compound to generate new candidate molecules for testing and to study structure-activity relationships in the ongoing search for more effective and environmentally benign agrochemicals.

Building Block for Advanced Materials

The unique electronic and physical properties conferred by fluorine atoms make fluorinated compounds highly sought after in materials science. This compound serves as a valuable building block for the synthesis of specialized polymers and materials designed for high-performance applications.

Synthesis of Fluorinated Polymers and Ligands for Research

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. The difluoro-substituted benzene (B151609) ring of this compound can be incorporated into polymer backbones to impart these desirable characteristics. The bromine atom provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling, allowing for the creation of well-defined polymer chains.

Furthermore, this compound can be used in the synthesis of specialized ligands for catalysis and coordination chemistry. The aromatic ring can be functionalized to create molecules that bind to metal centers, forming catalysts with enhanced stability or specific electronic properties conferred by the fluorine and methoxy substituents.

Contributions to the Design of Optoelectronic Materials in Research

In the field of advanced materials, fluorinated aromatic compounds are of particular interest for their applications in optoelectronics, such as in the development of Organic Light-Emitting Diodes (OLEDs). nbinno.com The incorporation of fluorine atoms into organic molecules can tune their electronic energy levels (HOMO/LUMO), which is a critical factor in designing efficient and stable materials for electronic devices.

While direct applications of this compound are part of ongoing research, its structural motifs are relevant to the field. For example, the related compound 1-bromo-2,3-difluorobenzene is used in the synthesis of materials like liquid crystals and OLEDs. nbinno.com The defined substitution pattern of this compound allows researchers to systematically investigate how the interplay between electron-withdrawing fluorine atoms and the electron-donating methoxy group affects the photophysical properties of larger conjugated systems, contributing to the rational design of next-generation optoelectronic materials.

Role in the Preparation of Heterocyclic Compounds and Complex Organic Structures

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to pharmaceuticals, agrochemicals, and materials science. This compound is a versatile reagent in organic synthesis that facilitates the construction of such complex structures.

The different functional groups on the molecule allow for selective reactions. The bromine atom is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This enables chemists to connect the fluorinated methoxybenzene unit to other molecular fragments, building complexity in a controlled manner.

Moreover, the presence of halogens adjacent to a hydrogen atom on an aromatic ring allows for directed ortho-metalation, a powerful technique for introducing new functional groups with high precision. An important application of such halogenated aromatics is their use as precursors to highly reactive intermediates like benzynes, which can then be trapped with various reagents to rapidly construct complex, polycyclic, and heterocyclic frameworks. For example, a related compound, 4-bromo-2-fluoroaniline, is used as a starting material to synthesize complex heterocyclic systems like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which serves as an intermediate for other biologically active compounds. researchgate.net

Table of Research Applications

| Application Area | Role of this compound (or Analogue) | Key Structural Features Utilized | Example End Product (from Analogue) |

|---|---|---|---|

| Medicinal Chemistry | Provides a fluorinated aromatic scaffold for drug discovery. | Difluoro substitution for metabolic stability; Bromo group for coupling. | Azole Antifungal Agents sigmaaldrich.com |

| Agrochemical Research | Intermediate for novel herbicides and fungicides. | Halogenation for bioactivity; Methoxy group for property modulation. | Flumioxazin nbinno.com |

| Materials Science | Building block for high-performance fluorinated polymers and OLEDs. | Fluorine atoms for thermal stability and electronic tuning. | Liquid Crystals nbinno.com |

| Organic Synthesis | Precursor for complex heterocyclic and polycyclic structures. | Bromo group for cross-coupling and benzyne (B1209423) formation. | Imidazo[4,5-c]pyridin-2-ones researchgate.net |

Synthetic Utility in the Production of Research-Scale Quinolone Antibacterial Agents

This compound is a halogenated aromatic compound that holds potential as a versatile building block in the synthesis of complex organic molecules, including derivatives of quinolone antibacterial agents for research purposes. The strategic placement of bromo, fluoro, and methoxy functional groups on the benzene ring allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

The core structure of quinolone and fluoroquinolone antibacterials is characterized by a bicyclic system. The synthesis of these molecules often involves the construction of this ring system from appropriately substituted aniline (B41778) derivatives. While direct utilization of this compound in the synthesis of commercially available quinolone drugs is not widely documented in publicly available research, its structural motifs are pertinent to the exploration of novel antibacterial agents on a research scale.

The presence of fluorine atoms at positions 2 and 4 is particularly significant. Fluorine substitution at the C6 position of the quinolone ring is a hallmark of the highly successful fluoroquinolone class of antibiotics, contributing to enhanced antibacterial activity and favorable pharmacokinetic properties. The methoxy group at the 5-position can influence the electronic properties of the ring and can be a handle for further functionalization or can be retained in the final structure to modulate biological activity. The bromo group serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, or it can be involved in nucleophilic aromatic substitution reactions.

A hypothetical synthetic approach towards a quinolone core using this compound could involve its conversion to an aniline derivative, followed by a Gould-Jacobs reaction or a similar cyclization strategy. For instance, the bromo group could be transformed into an amino group through processes like the Buchwald-Hartwig amination. The resulting aniline could then be reacted with a suitable three-carbon component to construct the pyridinone ring of the quinolone system.

The following table outlines the key functional groups of this compound and their potential roles in the synthesis of research-scale quinolone analogues.

| Functional Group | Position | Potential Role in Quinolone Synthesis |

| Bromo | 1 | Site for cross-coupling reactions to introduce substituents; Precursor to an amino group for quinolone ring formation. |

| Fluoro | 2, 4 | Potential to be incorporated into the final structure to enhance antibacterial activity, mimicking fluoroquinolones. |

| Methoxy | 5 | Modulates electronic properties of the ring; Can be retained or modified in the final analogue to study structure-activity relationships. |

It is important to note that while the structure of this compound makes it a plausible candidate for the synthesis of novel quinolone derivatives for academic investigation, detailed research findings specifically documenting its use for this purpose are limited.

Design of Chemical Probes and Tags for Research Applications

The unique substitution pattern of this compound also lends itself to the design of specialized chemical probes and tags for various research applications. Chemical probes are small molecules used to study and manipulate biological systems, while chemical tags are used to label and detect biomolecules.

The design of fluorescent probes often incorporates a fluorophore, a linker, and a reactive group for conjugation to a target molecule. While this compound is not inherently fluorescent, it can serve as a scaffold to construct more complex fluorescent molecules. The bromo group is particularly useful in this context, as it can be readily converted into other functional groups or used in cross-coupling reactions to attach a fluorophore moiety.

For example, a Sonogashira coupling reaction could be employed to attach an alkyne-containing fluorophore to the aromatic ring at the position of the bromine atom. The difluoro and methoxy substituents can be used to fine-tune the photophysical properties of the resulting fluorescent probe, such as its emission wavelength and quantum yield. These substituents can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a common mechanism in the design of environment-sensitive (fluorogenic) probes.

The following table summarizes the potential utility of the functional groups of this compound in the design of chemical probes and tags.

| Functional Group | Potential Application in Chemical Probes/Tags | Rationale |

| Bromo | Attachment of fluorophores, affinity labels, or biotin (B1667282) tags. | Versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions. |

| Fluoro | Modulation of photophysical properties; Enhancement of metabolic stability. | The high electronegativity of fluorine can influence the electronic distribution within the molecule. |

| Methoxy | Fine-tuning of solubility and electronic properties. | Can act as an electron-donating group, potentially affecting the fluorescence properties of an attached fluorophore. |

In the context of chemical tags, the bromo group can be used to introduce functionalities that allow for covalent attachment to proteins or other biomolecules. For instance, it could be a precursor to a maleimide (B117702) or an iodoacetamide (B48618) group, which can selectively react with cysteine residues in proteins.

While the specific application of this compound in the development of widely used chemical probes or tags is not extensively reported, its chemical reactivity and substitution pattern provide a strong rationale for its use as a versatile starting material in the synthesis of such research tools. The ability to systematically modify the molecule at the bromo, fluoro, and methoxy positions offers a platform for creating a library of probes with diverse properties for various biological investigations.

Q & A

Q. How to address discrepancies between experimental and theoretical boiling points?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.